molecular formula C19H24N4O2 B2573378 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(4-methoxyphenyl)urea CAS No. 2320417-43-2

3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(4-methoxyphenyl)urea

Cat. No.: B2573378
CAS No.: 2320417-43-2
M. Wt: 340.427
InChI Key: DLAGWKXIVJLJOQ-UHFFFAOYSA-N
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Description

3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(4-methoxyphenyl)urea is a synthetic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(4-methoxyphenyl)urea typically involves the reaction of 3,5-dicyclopropyl-1H-pyrazole with an appropriate ethylating agent to form the intermediate 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl compound. This intermediate is then reacted with 4-methoxyphenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(4-methoxyphenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are usually performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(4-methoxyphenyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(4-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound’s urea moiety can interact with receptor proteins, affecting signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(4-methoxyphenyl)urea
  • 3-[2-(3,5-diphenyl-1H-pyrazol-1-yl)ethyl]-1-(4-methoxyphenyl)urea
  • 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(4-ethoxyphenyl)urea

Uniqueness

3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(4-methoxyphenyl)urea is unique due to the presence of cyclopropyl groups on the pyrazole ring, which can influence the compound’s steric and electronic properties. These structural features can enhance the compound’s binding affinity to specific molecular targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

1-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-25-16-8-6-15(7-9-16)21-19(24)20-10-11-23-18(14-4-5-14)12-17(22-23)13-2-3-13/h6-9,12-14H,2-5,10-11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAGWKXIVJLJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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